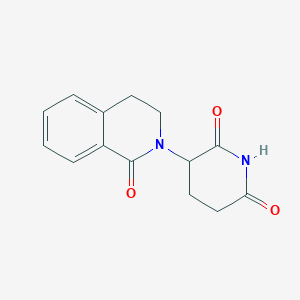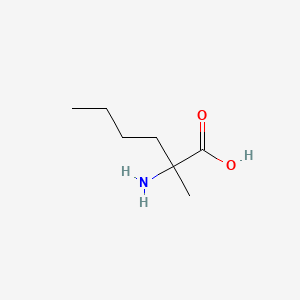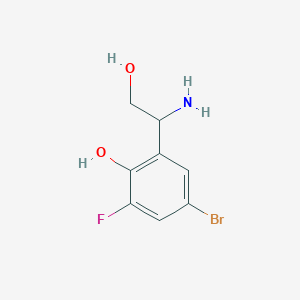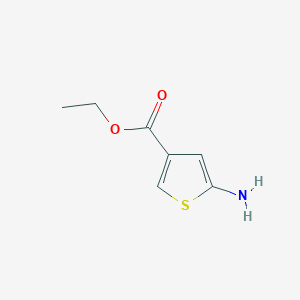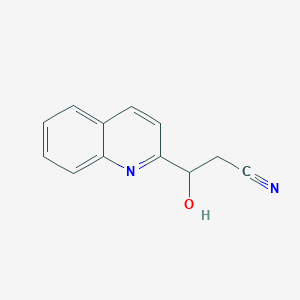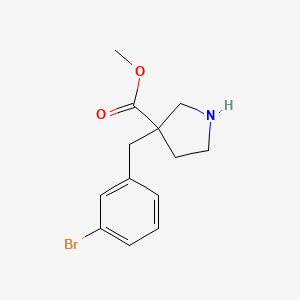
Methyl 3-(3-bromobenzyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding de-brominated pyrrolidine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Methyl 3-(3-bromophenyl)propionate: Similar structure but lacks the pyrrolidine ring.
3-Bromobenzylamine: Contains the bromophenyl group but has an amine instead of the ester and pyrrolidine functionalities.
Pyrrolidine-3-carboxylic acid: Lacks the bromophenyl group but shares the pyrrolidine core.
Uniqueness
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate is unique due to the combination of the bromophenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(5-6-15-9-13)8-10-3-2-4-11(14)7-10/h2-4,7,15H,5-6,8-9H2,1H3 |
InChI 键 |
RIAPESXTQDMMFZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCNC1)CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


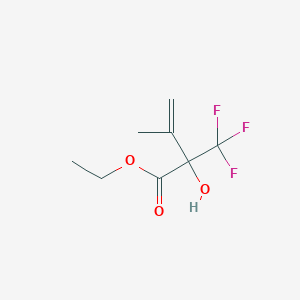
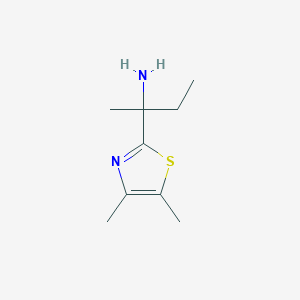
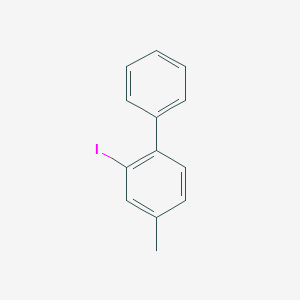
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
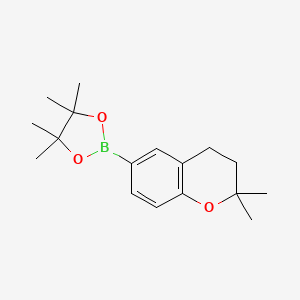
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

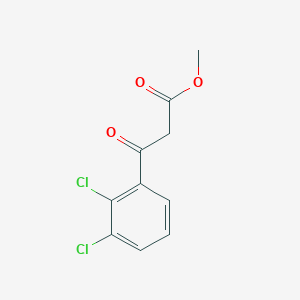
![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
